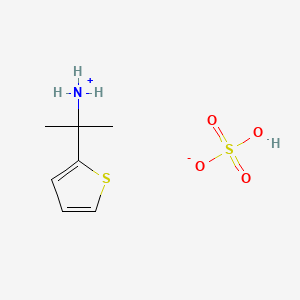

Isopropylamine, 2-thienyl-, sulfate

Description

Contextualization within Thiophene-Containing Chemical Entities

The thiophene (B33073) nucleus is a well-established and significant scaffold in the world of heterocyclic compounds, recognized for its wide-ranging pharmacological properties. eprajournals.comnih.gov In the field of medicinal chemistry, thiophene derivatives are considered "privileged structures," meaning they are frequently found in biologically active compounds. nih.govrsc.org This is evidenced by their presence in numerous FDA-approved drugs, spanning a wide array of therapeutic categories including anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents. eprajournals.comrsc.org

The thiophene ring is often considered a bioisostere of the benzene (B151609) ring, meaning it can frequently replace a benzene ring in a biologically active molecule without a loss of activity. wikipedia.org This substitution can, however, alter the molecule's physicochemical properties, such as solubility and metabolism, due to the presence of the sulfur heteroatom. rsc.org The diverse biological activities of thiophene-containing compounds are extensive, as illustrated in the table below.

| Therapeutic Area | Examples of Thiophene-Containing Drugs |

| Anti-inflammatory | Tiaprofenic acid, Tinoridine, Zileuton. ijprajournal.comnih.gov |

| Anticancer | Olmutinib, Raltitrexed, OSI-930. rsc.org |

| Antimicrobial/Antifungal | Cefoxitin, Sertaconazole, Tioconazole. nih.govrsc.org |

| Antihypertensive | Tiamenidine, Dorzolamide. rsc.org |

| Antipsychotic | Olanzapine. rsc.org |

| Anticonvulsant | Tiagabine, Etizolam. rsc.org |

| Antiplatelet | Ticlopidine, Clopidogrel. rsc.orgnih.gov |

This table is not exhaustive and serves to highlight the broad applicability of the thiophene scaffold.

Overview of Amine and Sulfate (B86663) Compound Research Relevance

The amine and sulfate functional groups are fundamental in chemistry and biology, each contributing unique properties that are widely exploited in academic and industrial research.

Amines are organic compounds derived from ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. Isopropylamine (B41738), 2-thienyl-, sulfate is a secondary amine. Amines are ubiquitous in biochemistry, forming the building blocks of amino acids and proteins, and acting as neurotransmitters. In medicinal chemistry, the amine group is a common feature in a vast range of pharmaceuticals, where it often plays a crucial role in drug-receptor interactions and influences the acid-base properties of the molecule.

The sulfate group, in the context of a compound like Isopropylamine, 2-thienyl-, sulfate, indicates that it is a salt. The formation of a sulfate salt can significantly alter the physicochemical properties of a compound, most notably its solubility and stability, which can be advantageous for certain applications. Beyond salt formation, the process of sulfation (the addition of a sulfate group to a molecule) is a key metabolic pathway in the body. This process can modulate the biological activity of endogenous and exogenous compounds and is also a critical mechanism for detoxification, increasing the water solubility of substances to facilitate their excretion.

The combination of an amine and a sulfate group in a single compound is therefore of interest to researchers for several reasons:

Pharmaceutical Formulation: The sulfate salt form can improve the handling and bioavailability of an amine-containing drug candidate.

Synthesis: Amine sulfates can be used as reagents in chemical synthesis.

Biological Activity: The presence of both functionalities can lead to unique biological properties.

Historical Development of Related Chemical Classes

The study of thiophene and its derivatives has a rich history dating back to 1882, when Victor Meyer discovered thiophene as an impurity in benzene. wikipedia.org This discovery opened the door to a new class of heterocyclic compounds with properties that often mimic those of their benzenoid analogs. wikipedia.org Early research focused on understanding the aromatic character and reactivity of thiophene.

In the 20th century, the focus shifted towards the synthesis and application of thiophene derivatives, particularly in the pharmaceutical and dye industries. ijprajournal.commdpi.com A significant development in this area was the recognition of thiophene as a "bioisostere" of benzene, leading to the systematic replacement of benzene rings with thiophene rings in known drugs to create new therapeutic agents. wikipedia.org This strategy led to the development of many successful drugs. rsc.orgnih.gov

The development of synthetic routes to key thiophene-containing intermediates has been a major area of research. For example, various methods have been developed for the synthesis of 2-(2-thienyl)ethylamine, a crucial intermediate for the antiplatelet drug ticlopidine. These methods include the reduction of 2-nitrovinyl-thiophene and the Hofmann degradation of 3-(2-thienyl)-propionamide.

The historical development of research into amine and sulfate chemistry is equally extensive. The importance of amines as fundamental building blocks in organic chemistry has been recognized since the 19th century. The understanding of sulfation as a key metabolic process also has its roots in the 19th century with early studies on the excretion of phenolic compounds.

The convergence of these fields of research provides the foundation for the contemporary investigation of compounds like this compound, which combines structural features from these historically significant classes of chemical compounds.

Structure

2D Structure

Properties

CAS No. |

63905-61-3 |

|---|---|

Molecular Formula |

C7H13NO4S2 |

Molecular Weight |

239.3 g/mol |

IUPAC Name |

hydrogen sulfate;2-thiophen-2-ylpropan-2-ylazanium |

InChI |

InChI=1S/C7H11NS.H2O4S/c1-7(2,8)6-4-3-5-9-6;1-5(2,3)4/h3-5H,8H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

MBGQFZSCSZWCQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CS1)[NH3+].OS(=O)(=O)[O-] |

Origin of Product |

United States |

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within a molecule. A combination of techniques is typically used to provide a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Isopropylamine (B41738), 2-thienyl-, sulfate (B86663), ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring, the isopropyl group, and the amine proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide information about the connectivity of the atoms. For instance, the isopropyl group would likely appear as a doublet for the methyl protons and a multiplet for the methine proton. The protons on the thiophene ring would exhibit characteristic shifts and coupling patterns depending on their position. docbrown.infodocbrown.info

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbons of the thiophene ring, the isopropyl group, and the carbon adjacent to the nitrogen. docbrown.info

Hypothetical ¹H NMR Data for Isopropylamine, 2-thienyl-, sulfate: (Note: This table is illustrative and not based on experimental data.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.5 | m | 3H | Thiophene ring protons |

| ~3.0-3.5 | m | 1H | CH of isopropyl group |

| ~2.8-3.0 | m | 2H | CH₂ adjacent to thiophene |

| ~1.2-1.4 | d | 6H | CH₃ of isopropyl group |

Hypothetical ¹³C NMR Data for this compound: (Note: This table is illustrative and not based on experimental data.)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~140-145 | Quaternary thiophene carbon |

| ~125-130 | CH carbons of thiophene ring |

| ~50-55 | CH of isopropyl group |

| ~40-45 | CH₂ adjacent to thiophene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the cation, [C₇H₁₃NS + H]⁺. The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation by showing characteristic losses of fragments such as the isopropyl group. docbrown.info

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the ammonium (B1175870) salt, C-H stretching of the alkyl and aromatic groups, C=C and C-S stretching of the thiophene ring, and strong bands associated with the sulfate anion (S=O stretching). docbrown.infonist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the thiophene ring vibrations. Studies on related thiophene derivatives show characteristic Raman bands for C-C and C-S stretching modes. acs.orgmdpi.comjchps.comresearchgate.netacs.org

Expected Vibrational Bands for this compound: (Note: This table is illustrative and not based on experimental data.)

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3100-3300 | N-H stretching (ammonium) | IR |

| 2800-3000 | C-H stretching (alkyl) | IR, Raman |

| ~3100 | C-H stretching (thiophene) | IR, Raman |

| ~1600 | N-H bending | IR |

| 1400-1500 | C=C stretching (thiophene) | IR, Raman |

| ~1100 | S=O stretching (sulfate) | IR |

Surface-Enhanced Raman Spectroscopy (SERS) Applications

While no specific SERS studies on this compound have been found, this technique could be a powerful tool for its detection and characterization, especially at low concentrations. By adsorbing the molecule onto a nanostructured metallic surface, the Raman signal can be significantly enhanced, providing detailed vibrational information.

X-ray Diffraction Studies of Crystalline Forms and Solvates

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding between the amine protons and the sulfate oxygen atoms. nih.govresearchgate.net The formation of different crystalline forms (polymorphs) or solvates would also be identifiable through powder X-ray diffraction (PXRD).

Purity Assessment and Impurity Profiling Methodologies

Ensuring the purity of a chemical compound is critical. A combination of chromatographic and spectroscopic techniques would be employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, would be the primary method for assessing the purity of this compound. A validated HPLC method would be used to separate the main compound from any potential impurities, such as starting materials, by-products from the synthesis, or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would allow for the identification of any separated impurities by providing their molecular weights.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS could be utilized.

Quantitative NMR (qNMR): qNMR could be used as an absolute method to determine the purity of the compound against a certified reference standard.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and quantification of "this compound" from related substances and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed.

Given the amine functionality and the polarity of the sulfate salt, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a well-suited method. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. For amine-containing compounds, peak tailing can be a challenge due to the interaction of the basic amine groups with residual acidic silanols on the silica-based stationary phase. To mitigate this, several strategies can be employed:

Use of End-Capped Columns: Modern HPLC columns are often end-capped to minimize the number of free silanol (B1196071) groups.

Mobile Phase Additives: The addition of a small amount of a competing amine, such as triethylamine, or an acidic modifier like trifluoroacetic acid can improve peak shape and resolution. tainstruments.com

pH Control: Maintaining the mobile phase pH in a range where the amine is consistently protonated can lead to better peak symmetry.

A typical RP-HPLC method for a related 2-aminothiophene derivative might utilize a C18 column with a gradient elution system. For instance, a mobile phase starting with a higher proportion of aqueous buffer (e.g., 0.1% formic acid in water) and gradually increasing the organic modifier (e.g., acetonitrile (B52724) or methanol) allows for the effective separation of compounds with varying polarities. nih.gov

Gas chromatography is another viable technique, particularly for the analysis of the free base form of the compound or for volatile impurities. Derivatization is often necessary to improve the volatility and thermal stability of the amine.

Table 1: Illustrative HPLC Method for a Structurally Related Thienylamine Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Method Validation for Trace Analysis

The detection and quantification of trace-level impurities are critical for ensuring the safety and purity of active pharmaceutical ingredients (APIs). A validated analytical method provides assurance of its reliability. For "this compound," trace analysis would focus on process-related impurities, degradation products, and potential genotoxic impurities.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by analyzing placebo and spiked samples.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally required.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For trace analysis of impurities in a related 2-aminothiophene compound, a highly sensitive technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed. nih.gov

Table 2: Exemplary Method Validation Parameters for Trace Impurity Analysis by LC-MS

| Parameter | Typical Acceptance Criteria | Illustrative Value for a Related Compound |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |

| Precision (RSD) | ≤ 15% at LOQ | 8.5% |

| LOD | Signal-to-Noise ≥ 3 | 0.5 ppm |

| LOQ | Signal-to-Noise ≥ 10 | 1.5 ppm |

Advanced Characterization of Solid-State Forms

The solid-state properties of an API can significantly influence its stability, solubility, and bioavailability. Therefore, a thorough characterization of the solid forms of "this compound" is crucial.

Analysis of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. symbiosisonlinepublishing.com Different polymorphs of the same compound can exhibit different physicochemical properties. The identification and characterization of polymorphs are essential for selecting the most stable form for development.

Several analytical techniques are used to investigate polymorphism:

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline forms. Each polymorph will have a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, such as melting and solid-solid transitions. Different polymorphs will typically have different melting points and enthalpies of fusion.

Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and is used to assess thermal stability and desolvation.

Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can differentiate between polymorphs based on differences in their vibrational modes, which are sensitive to the molecular conformation and crystal packing.

Table 3: Hypothetical Polymorphic Forms of a Thienylamine Salt

| Form | Melting Point (°C) (by DSC) | Key PXRD Peaks (2θ) |

|---|---|---|

| Form I | 175.4 | 8.2, 12.5, 16.8, 21.3 |

| Form II | 182.1 | 7.9, 11.8, 15.2, 22.5 |

Solvate Characterization

Solvates are crystalline solids that incorporate solvent molecules into their crystal lattice. researchgate.net When the solvent is water, they are referred to as hydrates. The presence and type of solvate can significantly impact the properties of the API.

The characterization of solvates involves determining the type of solvent and its stoichiometry within the crystal structure.

Thermogravimetric Analysis (TGA): TGA is used to quantify the amount of solvent in the crystal lattice by measuring the weight loss upon heating.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the entrapped solvent after its release from the solid. nih.gov

Karl Fischer Titration: This is a specific method for determining the water content in hydrates.

Single-Crystal X-ray Diffraction: This technique can provide definitive structural information, including the location of the solvent molecules within the crystal lattice.

Table 4: Illustrative Solvate Characterization of a Pharmaceutical Salt

| Solvate Type | Solvent | Stoichiometry (API:Solvent) | Desolvation Temperature (°C) (by TGA) |

|---|---|---|---|

| Monohydrate | Water | 1:1 | 95-110 |

| Ethanolate | Ethanol (B145695) | 1:0.5 | 75-90 |

Dynamic Vapor Sorption/Desorption (DVS) for Material Properties

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount of vapor sorbed or desorbed by a sample as a function of relative humidity (RH) at a constant temperature. europeanpharmaceuticalreview.com DVS is a powerful tool for investigating the hygroscopicity, stability, and amorphous content of a material. jenck.com

For "this compound," DVS analysis can provide critical information:

Hygroscopicity Profile: The DVS isotherm (a plot of mass change versus %RH) reveals how readily the material absorbs water from the atmosphere. This is crucial for determining appropriate storage and handling conditions. tandfonline.com

Phase Transitions: Moisture-induced phase transitions, such as the conversion from an anhydrous form to a hydrate (B1144303) or from an amorphous to a crystalline form, can be detected as sharp steps or hysteresis in the DVS isotherm. jenck.com

Amorphous Content: Amorphous materials tend to absorb more water than their crystalline counterparts. DVS can be used to quantify the amount of amorphous content in a crystalline sample. europeanpharmaceuticalreview.com

Table 5: Example DVS Data for a Hygroscopic Pharmaceutical Salt at 25°C

| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |

|---|---|---|

| 0 | 0.00 | 0.15 |

| 20 | 0.12 | 0.25 |

| 40 | 0.25 | 0.40 |

| 60 | 0.50 | 0.75 |

| 80 | 2.50 | 2.60 |

The data in the table illustrates a material that is slightly hygroscopic at low to mid-range humidity but shows a significant increase in water uptake at higher humidity, which could indicate the formation of a hydrate or deliquescence. The hysteresis between the sorption and desorption curves can also provide insights into the kinetics of water sorption and potential structural changes.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies (DFT, TD-DFT)

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the structural and electronic properties of molecules. These studies would typically be performed on the cationic component, 2-thienyl-isopropylamine, as the sulfate (B86663) anion's primary role is in the crystal lattice and intermolecular interactions rather than the intrinsic properties of the cation.

Conformational Analysis and Energy Landscapes

A conformational analysis would identify the stable three-dimensional arrangements (conformers) of the 2-thienyl-isopropylamine cation. By rotating the bonds between the thienyl ring, the isopropyl group, and the amine group, a potential energy surface is mapped out. This process reveals the lowest energy (most stable) conformers and the energy barriers required for conversion between them. Such studies are crucial for understanding how the molecule's shape influences its interactions. Without specific research, a data table of conformer energies cannot be provided.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Time-dependent DFT (TD-DFT) would further be used to predict the molecule's electronic absorption spectra (UV-Vis).

Table 1: Hypothetical Frontier Molecular Orbital Data

Since no specific data exists, the following table is a template illustrating how such findings would be presented. The values are purely for illustrative purposes.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference indicating chemical stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow areas are neutral. The MEP map for 2-thienyl-isopropylamine would likely show negative potential around the sulfur atom of the thiophene (B33073) ring and the nitrogen atom of the amine, with positive potential near the amine's hydrogen atoms.

Intermolecular and Intramolecular Interaction Analysis

These analyses delve into the specific electronic interactions within the molecule and between molecules.

Natural Bond Orbital (NBO) Analysis

Table 2: Hypothetical NBO Analysis Data

This table illustrates the format for presenting key donor-acceptor interactions. The specific orbitals and energies are for demonstration only.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ(C-H) | 2.1 | Hyperconjugation |

| π (C=C) | π(C=C) | 18.5 | Resonance in thienyl ring |

| LP (1) S | σ*(C-N) | 0.8 | Weak hyperconjugation |

Hydrogen Bonding Network Characterization

In the solid state, the "Isopropylamine, 2-thienyl-, sulfate" salt would form a crystal lattice stabilized by a network of hydrogen bonds. The primary hydrogen bond donors would be the hydrogen atoms on the protonated amine group (-NH2+-) of the cation. The sulfate anion (SO4^2-) would act as the primary hydrogen bond acceptor via its oxygen atoms. A detailed analysis would characterize the geometry (distances and angles) and strength of these N-H···O hydrogen bonds, which are fundamental to the crystal's structure and stability.

Prediction of Optical and Electronic Properties

Computational chemistry provides powerful tools to predict the optical and electronic behaviors of molecules, offering a bridge between molecular structure and material properties. For thiophene derivatives, methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to elucidate their potential in optical applications.

Non-linear optical (NLO) materials are crucial for various applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational studies on thiophene derivatives often focus on calculating the first-order hyperpolarizability (β) to assess their potential as NLO materials. researchgate.netnih.gov

Organic molecules with donor-π-acceptor architectures are known to exhibit significant NLO properties. ajrconline.org In the context of thiophene derivatives, the thiophene ring can act as a π-bridge, and the introduction of electron-donating groups (like an amino group) and electron-withdrawing groups can enhance the intramolecular charge transfer and, consequently, the hyperpolarizability.

Computational studies on various thiophene-based compounds have shown that their hyperpolarizability values can be significantly higher than that of urea, a standard reference material for NLO properties. For instance, theoretical investigations on certain thiophene derivatives have demonstrated that modifications to the molecular structure, such as extending the π-conjugation or altering donor and acceptor groups, can effectively tune the NLO response. nih.gov The calculated hyperpolarizability values for some thiophene derivatives indicate their promise for the development of new NLO materials. researchgate.net

Table 1: Calculated Non-Linear Optical Properties of Selected Thiophene Derivatives

| Compound | Method | First Hyperpolarizability (β) (esu) |

| DTS(FBTTh2)2-Based Derivative (MSTD7) | M06/6-31G(d,p) | 13.44 x 10⁻²⁷ |

| Thiophenyl Chalcone Derivative | DFT | Data not specified |

Note: Data presented is for structurally related thiophene derivatives and not for Isopropylamine (B41738), 2-thienyl-, sulfate. The values are indicative of the NLO potential of the thiophene class of compounds.

Computational methods are also extensively used to simulate and interpret the spectroscopic properties of molecules, such as their UV-Vis absorption spectra and vibrational frequencies (FT-IR and Raman). These simulations provide a deeper understanding of the electronic transitions and vibrational modes within the molecule.

UV-Vis Spectra Simulation:

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. tandfonline.comrsc.org For thiophene derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the nature of the electronic transitions, often identifying them as π → π* or n → π* transitions. tandfonline.com

Studies on 2-aminothiophene derivatives have utilized TD-DFT to analyze their UV-Vis spectra in different solvents, showing how the solvent polarity can influence the absorption characteristics. tandfonline.com The calculated spectra are often in good agreement with experimental data, validating the computational approach. tandfonline.com The simulations reveal that the electronic transitions are typically associated with intramolecular charge transfer from the electron-donating parts of the molecule to the electron-accepting parts.

Table 2: Simulated UV-Vis Absorption Data for a 2-Aminothiophene Derivative

| Compound | Solvent | Calculated λmax (nm) | Experimental λmax (nm) |

| Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate | Gas Phase | Data not specified | Not Applicable |

| Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate | Ethanol (B145695) | Data not specified | Data not specified |

| Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate | DMSO | Data not specified | Data not specified |

Note: This table is based on a study of a specific 2-aminothiophene derivative and is intended to be illustrative of the type of data generated through spectroscopic simulations. tandfonline.com Specific values were not provided in the source.

Vibrational Spectra Simulation:

The simulation of vibrational spectra (FT-IR and Raman) is typically performed using DFT calculations to determine the harmonic vibrational frequencies. nih.gov These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, wagging, and twisting of the chemical bonds. libretexts.org

For thiophene derivatives, theoretical vibrational analysis helps in the assignment of the experimentally observed spectral bands to specific molecular motions. nih.gov For example, the characteristic C-S stretching frequency of the thiophene ring and the N-H stretching of an amino substituent can be identified. Comparing the calculated frequencies with experimental data often requires the use of a scaling factor to account for anharmonicity and other method-dependent effects. nih.gov

Table 3: Selected Calculated Vibrational Frequencies for a Thiophene Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretching | ~3400 - 3500 |

| C-H stretching | ~3000 - 3100 |

| C=C stretching | ~1500 - 1600 |

| C-N stretching | ~1250 - 1350 |

| C-S stretching | ~600 - 800 |

Preclinical Pharmacological Research and Mechanistic Insights

In Vitro Biological Activity Assessments

The in vitro biological activities of thiophene (B33073) derivatives have been extensively evaluated to determine their therapeutic potential, particularly in the context of cancer and inflammation. These studies involve enzyme inhibition assays and cell-based functional assays.

Enzyme Inhibition Studies

Thiophene derivatives have been identified as potent inhibitors of various enzymes, most notably protein kinases, which are crucial in cellular signaling pathways that are often dysregulated in diseases like cancer.

One of the most significant targets for thiophene-based compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov A series of novel thiophene-3-carboxamide (B1338676) derivatives were found to be effective VEGFR-2 inhibitors. For instance, one derivative, compound 14d, exhibited a half-maximal inhibitory concentration (IC₅₀) of 191.1 nM against VEGFR-2. nih.gov Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as potent VEGFR-2 inhibitors, with compound 17f showing an IC₅₀ value of 0.23 µM, comparable to the established drug Sorafenib. nih.gov

Beyond VEGFR-2, other kinase targets have been explored. Thieno[2,3-d]pyrimidine derivatives have also been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). One such compound, 5b, demonstrated significant inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), with IC₅₀ values of 37.19 nM and 204.10 nM, respectively. nih.gov

In a different therapeutic area, 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as selective inhibitors of phosphodiesterase 7 (PDE7), an enzyme involved in inflammatory processes. nih.gov

While specific inhibitory data against cyclooxygenase-2 (COX-2) for simple 2-thienyl-isopropylamine structures is not prominent in the reviewed literature, the broad spectrum of activity of the thiophene scaffold suggests that derivatives could potentially be designed to target this enzyme as well.

Table 1: Enzyme Inhibition by Thiophene Derivatives

| Compound Class | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Thiophene-3-carboxamide derivative (14d) | VEGFR-2 | 191.1 | nih.gov |

| Thieno[2,3-d]pyrimidine derivative (17f) | VEGFR-2 | 230 | nih.gov |

| Thieno[2,3-d]pyrimidine derivative (5b) | EGFRWT | 37.19 | nih.gov |

| EGFRT790M | 204.10 |

Cell-Based Assays

The enzymatic inhibitory activities of thiophene derivatives often translate into potent effects in cell-based models, particularly in the areas of angiogenesis and oncology.

HUVEC Proliferation Assays: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis. Thiophene derivatives that inhibit VEGFR-2 have demonstrated corresponding anti-angiogenic effects in HUVEC-based assays. For example, the thiophene-3-carboxamide derivative 14d was shown to inhibit HUVEC tube formation in a dose-dependent manner, a key step in the formation of new blood vessels. nih.gov Other studies have also highlighted the ability of various synthetic compounds, including those with flavonoid structures, to inhibit HUVEC proliferation and migration, with some being comparable in potency to the drug Sunitinib. researchgate.net

Cancer Cell Line Cytotoxicity: A significant body of research has demonstrated the cytotoxic effects of thiophene derivatives against a variety of human cancer cell lines. These compounds have been shown to induce cell death through various mechanisms, including apoptosis.

For instance, a novel thiophene derivative, compound 1312, exhibited potent anti-proliferative activity against several gastrointestinal cancer cell lines, with an IC₅₀ of 340 nM against the SGC-7901 cell line. nih.gov Thieno[2,3-d]pyrimidine derivatives have also shown broad-spectrum anticancer activity. Compound 17f was highly cytotoxic against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values of 2.80 µM and 4.10 µM, respectively. nih.gov In another study, newly synthesized thienopyrimidine/sulfonamide hybrids displayed excellent cytotoxic efficacy against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, with some compounds having IC₅₀ values in the single-digit micromolar range. nih.gov

A high-throughput screening of the ChemBridge DIVERSet Library identified a thiophene compound, designated F8, that induced cell death in lymphoma, leukemia, and other cancer cell lines at low micromolar concentrations. plos.org Further investigation revealed that F8 induces apoptosis through the intrinsic pathway, involving mitochondrial depolarization and the generation of reactive oxygen species. plos.org

Table 2: Cytotoxicity of Thiophene Derivatives in Cancer Cell Lines

| Compound Class/Name | Cell Line | Cancer Type | IC₅₀ | Reference |

|---|---|---|---|---|

| Thiophene derivative (1312) | SGC-7901 | Gastrointestinal | 340 nM | nih.gov |

| Thieno[2,3-d]pyrimidine (17f) | HCT-116 | Colon | 2.80 µM | nih.gov |

| HepG2 | Liver | 4.10 µM | ||

| Thienopyrimidine/sulfonamide (3b) | MCF-7 | Breast | 9.74 µM | nih.gov |

| MDA-MB-231 | Breast (Triple-Negative) | 4.45 µM | ||

| Thiophene-3-carboxamide (14d) | A549 | Lung | Data not specified | nih.gov |

In Silico Pharmacological Analysis

Computational methods, including molecular docking and virtual screening, are increasingly used to accelerate drug discovery by predicting how compounds might interact with their biological targets and by identifying new potential drug candidates from large chemical libraries.

Molecular Docking Simulations for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to understand the interactions between thiophene derivatives and their enzyme targets at a molecular level.

Docking studies have been instrumental in elucidating the binding modes of thieno[2,3-d]pyrimidine derivatives within the ATP-binding pocket of kinases like VEGFR-2 and EGFR. nih.govnih.govnih.gov For example, simulations showed that compound 14d could stably bind to the active site of VEGFR-2, and that compound 5b exhibited a binding pattern within the EGFR active site similar to the known inhibitor erlotinib, forming key hydrogen bonds and hydrophobic interactions. nih.govnih.gov These in silico results often correlate well with the experimentally determined inhibitory activities, providing a rational basis for the observed potency.

Similar docking approaches have been applied to other thiophene-containing structures and their targets, such as inhibitors of dihydrofolate reductase in Candida albicans and rhomboid protease in E. coli, helping to explain their antimicrobial activity. mdpi.com

Virtual Screening for Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. rsc.orgnih.gov This approach allows for the rapid and cost-effective identification of novel chemical scaffolds with therapeutic potential.

The thiophene moiety is a common feature in compounds identified through virtual screening campaigns. For instance, virtual screening has been employed to identify novel thiazole (B1198619) derivatives, which often incorporate a thiophene ring, as potential inhibitors of enzymes essential for the survival of M. tuberculosis. jddtonline.info The success of these in silico approaches highlights their power in prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery pipeline.

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For thiophene derivatives, SAR studies have provided valuable insights into how different substituents on the thiophene ring and associated scaffolds influence their biological activity.

For a series of 2-substituted thieno[3,2-d]pyrimidin-4(3H)-ones with antihyperlipaemic activity, a quantitative structure-activity relationship (QSAR) study indicated that the electronic nature of the substituent at the 2-position had a positive influence on the biological activity, while lipophilic and steric parameters were less significant. nih.gov

In the context of PDE7 inhibitors based on a 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one scaffold, it was found that the isopropylamino group at the 2-position was favorable for aqueous solubility, while the introduction of a pyrrolidine (B122466) ring at the 7-position resulted in high potency and selectivity. nih.gov

For thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors, SAR studies revealed that the nature of the substituent on the phenyl ring attached to the pyrimidine (B1678525) core significantly impacts cytotoxic and enzyme inhibitory activity. nih.gov Similarly, for 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues, which are structurally related to the compound of interest, the lipophilicity of the substituent at the 4-position was correlated with affinity for serotonin (B10506) receptors 5-HT2A and 5-HT2B. nih.gov

These examples demonstrate that systematic modification of the substitution pattern on and around the thiophene core is a powerful strategy for fine-tuning the pharmacological properties of this versatile class of compounds.

Correlating Structural Modulations with Biological Effects

No studies correlating structural modulations of Isopropylamine, 2-thienyl-, sulfate (B86663) with biological effects have been identified. Research on related thiophene-containing compounds has shown that modifications to the thiophene ring or the amine substituent can lead to significant changes in activity, but these findings cannot be directly extrapolated to the subject compound without specific experimental validation. researchgate.netnih.gov

Identification of Pharmacophoric Features

The specific pharmacophoric features of Isopropylamine, 2-thienyl-, sulfate have not been defined in the literature. While the thiophene ring and the secondary amine are likely key features for any biological activity, detailed computational or experimental studies are required to identify the precise arrangement of these and other features that constitute the pharmacophore. nih.gov

Investigation of Biological Mechanism of Action (MOA)

Proposed Pathways of Biological Intervention

There are no proposed pathways of biological intervention for this compound in the available scientific literature.

Exploration of Receptor Binding Dynamics

No receptor binding data for this compound has been published. The structural similarity to other compounds might suggest potential targets, but any such suggestions would be purely speculative without supporting experimental evidence.

Applications in Materials Science and Industrial Intermediates

Conductive Polymers and Optoelectronic Materials

Polythiophenes are a highly versatile class of conjugated polymers whose properties can be tailored for various applications by modifying their side groups. rsc.org The incorporation of amine functionalities, such as the N-isopropylamine group, onto the thiophene (B33073) backbone allows for the development of materials with tunable optoelectronic characteristics suitable for devices like polymer light-emitting diodes (PLEDs) and solar cells. rsc.orgucl.ac.uk

The synthesis of polymers from thienyl-amine monomers can be achieved through several established methods. Chemical oxidative polymerization, often using ferric chloride (FeCl₃) as the oxidizing agent, is a common technique for producing polythiophene derivatives. nih.gov In this process, the monomer, dissolved in a suitable solvent like chloroform, is polymerized at room temperature, followed by purification steps to remove residual catalyst and oligomers. nih.gov

Electropolymerization is another key strategy, where a thin film of the conductive polymer is deposited directly onto an electrode surface by applying an electrical potential. mdpi.com This method is advantageous for creating the active layers in electronic devices. The specific amine substituent, such as the isopropyl group, can influence the polymerization process, the solubility of the resulting polymer, and the morphology of the final material. nih.gov

Furthermore, advanced polymerization techniques like atom transfer radical polymerization (ATRP) and click chemistry have been employed to create complex polymer architectures, such as block copolymers. researchgate.netnih.gov For instance, block copolymers incorporating poly(N-isopropyl acrylamide) (PNIPAM), which features a structure similar to the N-isopropylamine side chain, have been synthesized to combine the electronic properties of conjugated polymers with the thermoresponsive nature of PNIPAM. researchgate.net

The electronic properties of polythiophenes are highly dependent on their molecular structure, particularly the nature of the substituents on the thiophene ring. mdpi.comubc.ca Attaching functional groups, like amines, allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, the polymer's band gap. mdpi.comresearchgate.net

Theoretical and experimental studies have shown that electron-donating groups generally raise the HOMO energy level, while electron-withdrawing groups lower both the HOMO and LUMO levels. mdpi.comresearchgate.net This modulation is critical for designing materials for specific optoelectronic applications. nih.gov For example, adjusting the HOMO/LUMO levels is essential for optimizing the efficiency of charge injection and transport in PLEDs and for matching the energy levels of donor and acceptor materials in organic photovoltaic (PV) cells. mdpi.comnih.gov Triphenylamine (TPA) derivatives, which contain amine functionalities, are well-known for their electroactive properties and are used as hole-transporters and light-emitters in various devices. mdpi.com The introduction of an N-isopropylamine group onto a polythiophene backbone would similarly be expected to influence its electronic characteristics, making it a candidate for such applications.

Below is a data table summarizing the impact of different types of substituents on the electronic properties of conjugated polymers, derived from general findings in the literature.

| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Resulting Band Gap | Potential Application |

| Electron-Donating (e.g., Alkoxy, Amine) | Increase | Slight Increase/No Change | Decrease | Organic Photovoltaics (Donor), PLEDs |

| Electron-Withdrawing (e.g., Cyano, Nitro) | Decrease | Significant Decrease | Increase or Decrease | Organic Photovoltaics (Acceptor), n-type OFETs |

| Bulky Alkyl (e.g., Hexyl) | Slight Increase | Slight Decrease | Moderate | Improved Solubility, OFETs |

This table represents generalized trends observed in conjugated polymers. Specific effects can vary based on the exact molecular structure and position of the substituent.

Chemical Sensors and Detection Systems

The combination of a conductive polymer backbone with specific functional groups makes thienyl-amine derivatives excellent candidates for chemical sensing applications. researchgate.net The thiophene units provide a means of signal transduction, while the amine group can act as a recognition site for various analytes. mdpi.com

The fundamental design of a sensor based on these materials involves immobilizing the functionalized polymer onto an electrode surface. mdpi.com The key principle is that the interaction between the target analyte and the sensor material generates a measurable signal. digitellinc.com The amine group is particularly useful as it can be protonated or can participate in hydrogen bonding and coordination with metal ions, providing selectivity. nih.govmdpi.com

Polymers containing N-isopropylacrylamide (PNIPAM), which has an amide group structurally similar to the N-isopropylamine group, are used to create temperature-sensitive sensors. researchgate.netnih.govmdpi.com These sensors exploit the polymer's ability to change its physical properties (e.g., swelling) with temperature, which in turn alters the electrochemical response. nih.govmdpi.com Similarly, a polymer derived from Isopropylamine (B41738), 2-thienyl-, sulfate (B86663) could be designed to respond to specific chemical analytes or changes in pH. The "lock-and-key" specificity, where an enzyme's active site specifically catalyzes a gas reaction, provides a paradigm for creating highly specific sensors, a principle that can be mimicked by synthetic receptors like functionalized amines. mdpi.com

Electrochemical sensors operate by detecting changes in electrical properties that occur when the analyte interacts with the sensor's surface. mdpi.com For a sensor based on a thienyl-amine polymer, the mechanism typically involves the following steps:

The analyte binds to the amine functional groups on the polymer backbone.

This binding event alters the electronic structure of the conjugated polythiophene chain.

The change in the electronic structure leads to a variation in the polymer's conductivity, redox potential, or capacitance.

This variation is detected as a change in current, potential, or impedance, which is proportional to the analyte concentration. digitellinc.com

Techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS) are commonly used to measure these changes. digitellinc.com The synergistic effect of combining conductive nanomaterials, like gold nanoparticles or graphene, with the polymer can significantly enhance the sensor's sensitivity and lower the detection limit. nih.govmdpi.com

The following table summarizes the performance characteristics of various electrochemical sensors that utilize amine or thienyl functional components.

| Sensor Material | Analyte | Detection Limit | Key Feature |

| AuNPs/MMPF-6(Fe) Composite nih.gov | Hydroxylamine | 0.004 µmol L⁻¹ | Synergic effect of gold nanoparticles and metalloporphyrin matrix. nih.gov |

| ADH on AuNPs-ERGO-PAH mdpi.com | Ethanol (B145695) | 10 µM | Enzymatic oxidation of ethanol detected via NADH production. mdpi.com |

| Melamine-doped rGO/MXene Aerogel researchgate.net | Heavy Metal Ions (Pb²⁺) | 0.29 µg L⁻¹ | High surface area and enriched functional clusters from 3D structure. researchgate.net |

| PNIPAM-based copolymer films nih.gov | Hydrogen Peroxide | Not specified | Temperature-responsive signal variation. nih.gov |

Catalytic Applications

While 2-aminothiophenes are often synthesized using catalytic methods, their own potential as catalysts is an emerging area of interest. rsc.org The presence of the amine group, a known functional moiety in many organocatalysts, suggests that thienyl-amine derivatives could be developed for catalytic applications. nih.govnih.gov

For instance, primary and secondary amines are effective catalysts for classic organic reactions like the Knoevenagel condensation. nih.gov Research into novel organocatalysts has shown that amine derivatives can be used to catalyze reactions such as the Diels-Alder reaction. nih.gov The amine functionality in a molecule like "Isopropylamine, 2-thienyl-, sulfate" could potentially act as a Brønsted base or participate in the formation of reactive intermediates like enamines or iminium ions, which are central to many organocatalytic cycles.

Furthermore, amine-containing polymers offer a pathway to heterogeneous catalysis, where the catalyst can be easily separated from the reaction mixture. nih.gov Polyaniline, another amine-containing polymer, can be doped with metals like manganese to create highly active nanocatalysts for synthesizing complex organic molecules. orientjchem.org This suggests a potential route for developing catalysts based on polymers of thienyl-amines, where the polymer acts as a scaffold for catalytic sites. While direct catalytic applications of polymers derived specifically from this compound are not yet widely reported, the functional components of the molecule indicate a strong potential for future development in this field.

Metal Complexation with Amine-Thienyl Ligands

Ligands derived from aminothiophenes are notable for their ability to form stable complexes with a variety of metal ions. The sulfur atom in the thiophene ring and the nitrogen atom of the amine group can act as coordination sites, allowing these molecules to function as bidentate ligands. The specific steric and electronic properties of the isopropyl group on the nitrogen atom influence the geometry and stability of the resulting metal complexes.

Research into ligands that feature both a thienyl group and an amine function, such as N-(2-thienylmethyl) L-amino acid ligands, has shown their capacity to coordinate with metal ions like copper(II). Studies have demonstrated that these types of ligands can form distorted square-pyramidal complexes with copper. The coordination typically involves the amino nitrogen, a carboxylate oxygen, and the sulfur atom of the thiophene ring. This fundamental behavior highlights the potential of related structures like "this compound" to serve as effective ligands in coordination chemistry.

Table 1: Coordination Properties of Representative Amine-Thienyl Ligands

| Ligand Type | Metal Ion | Typical Coordination Geometry | Key Binding Sites |

| N-(2-thienylmethyl) amino acid | Copper(II) | Distorted Square-Pyramidal | Amino Nitrogen, Carboxylate Oxygen, Thiophene Sulfur |

| Aminothiophene Derivatives | Various Transition Metals | Varies (e.g., Tetrahedral, Square Planar) | Amine Nitrogen, Thiophene Sulfur |

Performance in Organic Transformation Catalysis

The metal complexes formed by amine-thienyl ligands are not just structurally interesting; they can also exhibit significant catalytic activity. The electronic properties of the thiophene ring can be tuned to influence the reactivity of the metal center, making these complexes suitable for various organic transformations. For instance, palladium complexes containing aminothiophene-based ligands have been investigated for their catalytic potential.

While specific data on "this compound" in catalysis is limited, related aminothiophene derivatives have been used to create palladium catalysts. These catalysts have demonstrated efficiency in C-C coupling reactions, which are fundamental processes in organic synthesis for creating complex molecules from simpler precursors.

Industrial Intermediates in Fine Chemical Synthesis

Beyond materials science, aminothiophene derivatives serve as crucial building blocks in the synthesis of a range of commercial products.

Role in the Production of Dyes and Rubber Accelerators

Aminothiophenes are valuable precursors in the synthesis of heterocyclic dyes, particularly azo dyes. The amine group can be diazotized and then coupled with other aromatic compounds to produce intensely colored molecules. The presence of the thiophene ring can enhance the tinctorial strength and lightfastness of the resulting dyes. These dyes find applications in textiles and other coloration industries.

In the rubber industry, derivatives of amines are widely used as accelerators in the vulcanization process. While direct application of "this compound" is not commonly documented, the broader class of secondary amines and sulfur-containing organic molecules are central to producing accelerators like sulfenamides. These compounds help to control the rate and efficiency of the cross-linking of polymer chains in rubber, improving its durability and elasticity.

Applications in Specialty Chemicals and Surface-Active Agents

The dual functionality of the amine and thiophene groups makes "this compound" a candidate for the synthesis of specialty chemicals. Its structure can be modified to create molecules with specific properties for use in niche applications.

Furthermore, the basic structure is amenable to transformation into surface-active agents. By introducing a long hydrocarbon chain (hydrophobic tail) and modifying the amine group to be more hydrophilic, it is theoretically possible to create surfactants. Such thiophene-containing surfactants could offer unique performance characteristics, such as enhanced thermal stability or specific interactions with certain surfaces, making them potentially useful in specialized cleaning, emulsification, or formulation processes.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of isopropylamine, 2-thienyl-, sulfate?

The synthesis typically involves amine salt formation via acid-base reactions. For example, combining 2-thienyl-isopropylamine with sulfuric acid under controlled pH conditions (neutralization at 0–5°C) yields the sulfate salt. Alternative routes may include displacement reactions using sodium hydroxide to liberate the free amine from its hydrochloride salt, followed by sulfuric acid treatment . Reaction optimization studies (e.g., solvent selection, stoichiometry) are critical to achieving >90% yield, as demonstrated in glyphosate-isopropylamine synthesis using ethanol-water mixtures .

Q. Which analytical techniques are recommended for structural and purity characterization of this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the thienyl ring substitution pattern and amine proton environments.

- HPLC-MS : Quantify purity and detect impurities (e.g., unreacted amine or residual solvents).

- X-ray crystallography : Resolve crystal structures of derivatives, as seen in trans-PtI₂(isopropylamine)(PPh₃) complexes .

- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for sulfate salt hydrates .

Q. What are the primary pharmacological or agrochemical applications documented for this compound?

- Bronchodilator precursors : Isopropylamine derivatives are intermediates in synthesizing sympathomimetic drugs like isoproterenol sulfate, which modulate β-adrenergic receptors .

- Herbicidal formulations : Glyphosate-isopropylamine salts are used in slow-release agrochemicals, with release kinetics modeled using first-order equations (R² = 0.9566–0.9972) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis yield of this compound?

Experimental designs (e.g., Box-Behnken) can model interactions between variables like pH, temperature, and solvent polarity. For example, glyphosate-isopropylamine synthesis achieved optimal yields (94%) at 50°C in ethanol-water (3:1 v/v) . RSM also identifies critical parameters affecting sulfate salt crystallinity, which impacts bioavailability in drug formulations.

Q. What mechanistic insights explain the cytotoxicity of platinum(II) complexes bearing isopropylamine ligands?

Studies on trans-PtI₂(isopropylamine)(PPh₃) reveal enhanced DNA interaction via intercalation and covalent binding, surpassing cisplatin in some cell lines (e.g., HeLa). Cytotoxicity correlates with ligand flexibility and amine pKa, which influence cellular uptake and DNA adduct formation. Flow cytometry further shows G2/M phase arrest, suggesting mitotic disruption .

Q. How should researchers design experiments to evaluate controlled-release formulations of sulfate salts in agrochemicals?

- Release kinetics : Use UV-Vis spectroscopy to monitor active ingredient release in simulated soil solutions (pH 5–9). Compare attapulgite-loaded vs. free sulfate salts, noting equilibrium times (1,440 vs. 1,700 min) .

- Bioactivity assays : Conduct greenhouse trials with barnyard grass, measuring herbicidal efficacy (e.g., ED₅₀) and correlating release rates with weed suppression.

Q. How can contradictions in sulfate ion removal efficiency across precipitation methods be resolved?

Comparative studies show amine solvents (e.g., isopropylamine) achieve 50–60% sulfate reduction, while nanofiltration removes >99% . To reconcile these differences:

- Variable analysis : Test amine concentration, pH, and coexisting ions (e.g., Ca²⁺) that compete for precipitation.

- Mechanistic modeling : Apply Langmuir isotherms to differentiate adsorption (nanofiltration) vs. chemical precipitation pathways.

Q. What experimental approaches validate the comparative efficacy of isopropylamine derivatives in pharmacological vs. agrochemical contexts?

- Pharmacology : Perform receptor-binding assays (e.g., β₂-adrenoceptor affinity) and compare EC₅₀ values with commercial bronchodilators .

- Agrochemicals : Use soil column leaching studies to assess mobility and persistence of sulfate salts, paired with LC-MS/MS quantification of metabolite profiles .

Methodological Considerations

- Data contradiction resolution : Always contextualize efficiency metrics (e.g., sulfate removal %) with experimental conditions (e.g., initial ion concentration, temperature) .

- Advanced characterization : Pair crystallography with molecular dynamics simulations to predict ligand-DNA interaction modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.